1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol - 878391-49-2

1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol

Catalog Number: EVT-1757841
CAS Number: 878391-49-2
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

  • Compound Description: FMPPP is being investigated for its anti-proliferative effects against prostate cancer. Studies suggest it induces autophagy and inhibits the mTOR/p70S6K pathway. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating efficacy even against the imatinib-resistant T315I mutant. This makes it a promising candidate for treating chronic myeloid leukemia (CML), including cases with the T315I mutation. []

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: GSK2606414 acts as a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This compound is orally available and has shown to inhibit PERK activation in cells and tumor growth in mice. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 acts as a small molecule antagonist of the P2X7 receptor. It exhibits potent antagonistic activity, good oral bioavailability, and a favorable safety profile, making it a potential candidate for clinical development. []

3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione (S,S,R-5)

  • Compound Description: S,S,R-5 is a newly synthesized stereopure chiral molecule investigated for its multi-target antidiabetic potential. It has shown encouraging results against α-glucosidase, α-amylase, PTP1B, and DPPH targets in vitro. []

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

  • Compound Description: This compound is a substituted pyrazole derivative that exists in the hydrazinylidene tautomeric form. The crystal structure reveals a planar molecular configuration with hindered rotation of the phenyl rings due to intramolecular hydrogen bonding. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor that exhibits strong antiproliferative activity against BCR-ABL/c-KIT-driven cancers. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

  • Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL inhibitor that shows promise for treating chronic myeloid leukemia. It demonstrates favorable pharmacokinetic properties and efficacy in a xenograft mouse model. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase. Notably, it exhibits activity against the T315I gatekeeper mutant, a form of BCR-ABL resistant to many other inhibitors. []

1-Methyl-3-phenyl-5-(3-[trifluoromethyl]phenyl)-4-(1H)-Pyridinone

  • Compound Description: This compound is a pyridinone derivative known to induce vivipary (premature germination) in developing maize seeds. This effect is suggested to be related to the inhibition of carotenoid biosynthesis. []

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide

  • Compound Description: This compound is a non-steroidal selective androgen receptor modulator (SARM). It exhibits tissue-selective androgenic and anabolic effects and possesses favorable pharmacokinetic properties, making it a potential candidate for clinical development. []

N-[4-Nitro-3-(trifluoromethyl)phenyl]hydroxylamine

  • Compound Description: This compound is a newly identified N-oxidized metabolite of flutamide, a nonsteroidal antiandrogen used to treat prostate cancer. It is primarily metabolized by CYP3A4 and detected as conjugates in the urine of flutamide-treated patients. []
  • Compound Description: This compound represents a novel chemical entity and is disclosed in a patent related to its manufacturing method and potential use in pharmaceutical compositions. The patent highlights its potential for controlling various disorders, but specific details regarding its mechanism of action or therapeutic targets are not provided. []

1-(3,5-bis‐trifluoromethyl)‐phenyl‐4‐methyl thiosemicarbazide (C 2696-GO)

  • Compound Description: This compound, C 2696-GO, was synthesized and radiolabeled for use in pharmacokinetic and metabolism studies in animals. []

5-[[(2r,3s)-2-[(1r)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3h-1,2,4-triazol-3-one (Aprepitant)

  • Compound Description: Aprepitant is a known substance P (neurokinin-1) receptor antagonist, commonly used to treat emesis and inflammatory diseases. []

Properties

CAS Number

878391-49-2

Product Name

1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-ol

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2

InChI Key

FWKHXTQHOZTOGH-UHFFFAOYSA-N

SMILES

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)O

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.